molecular formula C15H24O3 B1248086 Epilippidulcine A

Epilippidulcine A

Cat. No.: B1248086
M. Wt: 252.35 g/mol
InChI Key: KUSAHPFPYBFRTK-XYZMPQSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epilippidulcine A (C₁₅H₂₄O₃) is a sesquiterpene peroxide isolated from the aerial parts of Lippia dulcis (syn. Phyla dulcis), a plant traditionally used for medicinal purposes. Its structure, confirmed via spectroscopic methods, features a rare peroxide bridge, contributing to its bioactivity . The compound exhibits antioxidant properties comparable to α-tocopherol, though less potent than co-occurring phenylpropanoid glycosides like acteoside . This compound is part of a broader class of peroxidized natural products, which are notable for their structural complexity and diverse pharmacological effects .

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(6R)-6-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C15H24O3/c1-11-6-7-12(13(16)10-11)15(4,18)9-5-8-14(2,3)17/h5,8,10,12,17-18H,6-7,9H2,1-4H3/b8-5+/t12-,15-/m0/s1

InChI Key

KUSAHPFPYBFRTK-XYZMPQSBSA-N

Isomeric SMILES

CC1=CC(=O)[C@H](CC1)[C@](C)(C/C=C/C(C)(C)O)O

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)(CC=CC(C)(C)O)O

Synonyms

epilippidulcine A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Related Compounds

Compound Name Structural Class Source Organism Key Structural Features Reference
This compound Sesquiterpene peroxide Lippia dulcis C15H24O3, peroxide bridge, [α]D = −118.4°
Peroxylippidulcine A Sesquiterpene peroxide Lippia dulcis Peroxide group, stereoisomer of this compound
Epilippidulcine B Sesquiterpene peroxide Lippia dulcis Structural isomer, differing in hydroxylation pattern
Lippidulcine A Sesquiterpene Lippia dulcis Lacks peroxide bridge; C15H22O2
l japonicone E Dimeric diterpene Inula japonica Two diterpene units linked via peroxide
Violanin C347 Flavonoid dimer Xylopia vielana [2+2] Cycloadduct of flavans

Key Observations :

  • Peroxide Group: this compound, peroxylippidulcine A, and l japonicone E share a peroxide moiety, which enhances reactivity and bioactivity.
  • Stereochemistry : this compound and its isomers (e.g., peroxylippidulcine A) differ in stereochemical configurations, impacting their physical properties (e.g., optical rotation) and biological interactions .
  • Dimerization: Compounds like l japonicone E and violanin C347 exhibit dimeric structures, broadening their pharmacological scope compared to monomeric sesquiterpenes .

Table 2: Bioactive Properties of this compound and Analogues

Compound Name Antioxidant Activity Enzyme Inhibition Other Bioactivities Reference
This compound Moderate (IC50 ~ α-tocopherol) Not reported Potential anti-inflammatory
Lippidulcine A Moderate Not reported
Acteoside (from L. dulcis) Strong (IC50 < α-tocopherol) α-Glucosidase inhibition Anti-diabetic, neuroprotective
l japonicone E Not reported NO production inhibition (IC50 = 5.2 µM) Anti-inflammatory
Rosmarinic acid (from P. dulcis) High α-Glucosidase, α-amylase inhibition Anti-diabetic, hepatoprotective

Functional Insights :

  • Antioxidant Capacity: this compound and lippidulcine A exhibit moderate antioxidant effects, but phenylpropanoids like acteoside and rosmarinic acid from the same plant source show superior activity due to phenolic hydroxyl groups .
  • Geographical Variation : South African P. dulcis lacks this compound and lippidulcine derivatives, highlighting chemotypic differences compared to Japanese populations .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Epilippidulcine A’s structural identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and verify functional groups. Compare spectral data with synthetic intermediates or analogs .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular formula. Validate fragmentation patterns against computational predictions (e.g., CFM-ID) .
  • X-ray Crystallography: If crystalline, resolve absolute configuration via single-crystal diffraction. Deposit CIF files in public databases (e.g., Cambridge Structural Database) for reproducibility .
  • Purity Validation: Use HPLC/GC with orthogonal detectors (UV, ELSD) to ensure ≥95% purity. Document solvent systems and retention times .

Basic: How to design in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural similarity to known bioactive compounds (e.g., kinase inhibitors) or omics-driven target prediction tools (e.g., SwissTargetPrediction) .
  • Dose-Response Curves: Use 8–12 concentration points in triplicate. Calculate IC₅₀/EC₅₀ values with nonlinear regression (e.g., GraphPad Prism). Include positive/negative controls (e.g., DMSO vehicle) .
  • Assay Reproducibility: Validate across ≥2 independent experiments. Report inter-assay variability using coefficient of variation (CV < 15%) .

Advanced: How to resolve contradictions in reported cytotoxicity data for this compound across studies?

Methodological Answer:

  • Variable Standardization: Compare cell lines (e.g., HeLa vs. primary cells), passage numbers, and culture conditions (e.g., serum concentration). Use ATCC-validated cell lines .
  • Compound Integrity: Test batch-to-batch consistency via HPLC and stability assays (e.g., exposure to light, temperature). Degradation products may confound results .
  • Statistical Rigor: Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to assess significance. Report effect sizes and confidence intervals .

Advanced: What computational strategies optimize this compound’s pharmacokinetic properties while retaining efficacy?

Methodological Answer:

  • ADMET Prediction: Use QSAR models (e.g., pkCSM, ADMETLab) to predict solubility, permeability, and metabolic stability. Prioritize analogs with logP < 5 and PSA < 140 Ų .
  • Molecular Dynamics (MD): Simulate ligand-target binding stability (e.g., GROMACS). Identify key residues for hydrogen bonding or hydrophobic interactions .
  • In Vivo Validation: Perform rodent PK studies with LC-MS/MS quantification. Compare AUC, Cₘₐₓ, and half-life between analogs .

Advanced: How to validate this compound’s mechanism of action (MoA) using multi-omics integration?

Methodological Answer:

  • Transcriptomics: Apply RNA-seq to treated vs. untreated cells. Use pathway enrichment tools (e.g., GSEA) to identify dysregulated genes. Cross-reference with LINCS L1000 signatures .
  • Proteomics: Perform TMT-labeled LC-MS/MS to quantify protein expression changes. Validate hits via Western blot or targeted MS (e.g., PRM) .
  • CRISPR Knockout: Silence putative targets (e.g., CRISPR-Cas9) and assess resistance to this compound. Confirm with rescue experiments .

Advanced: What experimental designs minimize bias in in vivo efficacy studies of this compound?

Methodological Answer:

  • Randomization: Assign animals to treatment/control groups using block randomization. Blind researchers to group identities during data collection .
  • Endpoint Selection: Predefine primary endpoints (e.g., tumor volume reduction) and secondary endpoints (e.g., biomarker levels) to avoid data dredging .
  • Power Analysis: Calculate sample size using effect sizes from pilot studies (α = 0.05, β = 0.2). Use G*Power or similar tools .

Basic: How to synthesize this compound with scalable yields?

Methodological Answer:

  • Route Scouting: Compare convergent vs. linear synthesis. Optimize catalytic steps (e.g., asymmetric hydrogenation) using DoE (Design of Experiments) .
  • Green Chemistry: Replace hazardous solvents (e.g., DCM) with alternatives (e.g., cyclopentyl methyl ether). Monitor atom economy and E-factor .
  • Scale-Up: Address exothermicity and mixing efficiency in batch reactors. Use PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epilippidulcine A
Reactant of Route 2
Epilippidulcine A

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